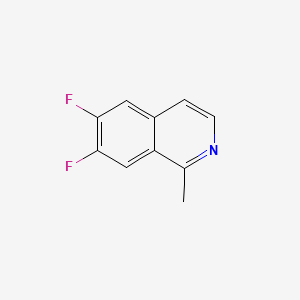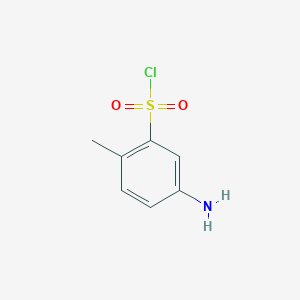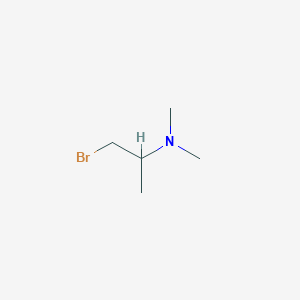![molecular formula C14H16F2O4S B13559239 (4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13559239.png)
(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a difluoromethyl group, an oxabicyclohexane ring, and a methylbenzene sulfonate group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxabicyclohexane ring and the introduction of the difluoromethyl group. Common reagents used in these reactions include fluorinating agents, sulfonating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of difluoromethyl and sulfonate groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its activity against specific diseases or conditions, particularly those involving oxidative stress or inflammation.
Industry
In the industrial sector, [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the sulfonate group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Deoxycorticosterone: A steroid with a different core structure but similar biological activity.
Uniqueness
What sets [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate apart is its unique combination of a difluoromethyl group, an oxabicyclohexane ring, and a sulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H16F2O4S |
|---|---|
Molecular Weight |
318.34 g/mol |
IUPAC Name |
[4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H16F2O4S/c1-10-2-4-11(5-3-10)21(17,18)20-9-14-6-13(7-14,8-19-14)12(15)16/h2-5,12H,6-9H2,1H3 |
InChI Key |
VOYWJNHHWUOJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)(CO3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol](/img/structure/B13559171.png)
![rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)


![2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)

![tert-butyl5-(trifluoromethyl)-[2,4'-bipiperidine]-1'-carboxylate,Mixtureofdiastereomers](/img/structure/B13559188.png)




